molecular formula C24H32O3 B2631955 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid CAS No. 134364-68-4

3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid

Cat. No.: B2631955
CAS No.: 134364-68-4
M. Wt: 368.517
InChI Key: NMHKXBPJKHQOAM-UHFFFAOYSA-N
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Description

3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid is a biphenyl-based carboxylic acid derivative featuring a nonyloxy (C₉H₁₉O–) substituent at the 4'-position of the biphenyl ring and a propanoic acid group at the 4-position. Biphenyl propanoic acids are frequently explored in medicinal chemistry due to their structural versatility and bioactivity, ranging from anti-inflammatory to anticancer applications .

Properties

IUPAC Name

3-[4-(4-nonoxyphenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c1-2-3-4-5-6-7-8-19-27-23-16-14-22(15-17-23)21-12-9-20(10-13-21)11-18-24(25)26/h9-10,12-17H,2-8,11,18-19H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKXBPJKHQOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Nonyloxy Group: The nonyloxy group is introduced via an etherification reaction, where a nonyl alcohol reacts with a halogenated biphenyl compound in the presence of a base.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

While specific industrial production methods for 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

One of the primary areas of interest for 3-[4'-(nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid is its role as a pharmacological agent. Research indicates that compounds with similar structures can influence various biological pathways:

  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes and are common drug targets. Studies have shown that derivatives of biphenyl compounds can modulate receptor activity, potentially leading to novel therapeutic agents for conditions such as diabetes and obesity .
  • Anti-inflammatory Properties : Compounds structurally related to 3-[4'-(nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid have demonstrated anti-inflammatory effects in vitro. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

In material science, the unique structural characteristics of the compound allow for innovative applications:

  • Self-Assembling Nanostructures : The amphiphilic nature of the compound enables it to form self-assembled nanostructures, which can be used in drug delivery systems. Such nanostructures can enhance the solubility and bioavailability of poorly soluble drugs .
  • Polymer Composites : Incorporating this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research has shown that biphenyl-based compounds can improve the performance of polymer composites used in various industrial applications .

Case Study 1: Drug Delivery Systems

In a study examining the efficacy of drug delivery systems utilizing biphenyl derivatives, researchers found that encapsulating drugs within nanocarriers made from 3-[4'-(nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid significantly improved cellular uptake and therapeutic efficacy against cancer cells. The study highlighted the compound's ability to facilitate targeted drug delivery while minimizing systemic toxicity .

Case Study 2: Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of biphenyl derivatives demonstrated that compounds similar to 3-[4'-(nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid effectively reduced pro-inflammatory cytokine levels in cell cultures. This suggests potential applications in developing new treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-[4’-(Nonyloxy)[1,1’-biphenyl]-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Biphenyl Propanoic Acid Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Synthesis Highlights References
3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid 4'-nonyloxy, 4-propanoic acid C₂₄H₃₀O₃ 366.50 High lipophilicity (predicted) Likely requires ether coupling N/A
3-(2’-Fluoro-[1,1’-biphenyl]-4-yl)propanoic acid 2’-fluoro, 4-propanoic acid C₁₅H₁₃FO₂ 256.26 Anticancer (glioblastoma research) CDI-mediated activation in THF
3-{[1,1'-Biphenyl]-4-yl}propanoic acid None, 3-propanoic acid C₁₅H₁₄O₂ 226.27 Base structure for derivatives Photoredox-mediated carboxylation
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)propanoic acid (Flurbiprofen) 2-fluoro, 2-propanoic acid C₁₅H₁₃FO₂ 256.26 NSAID (COX inhibitor) Microwave-assisted synthesis
3-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)propanoic acid 4'-chloro, sulfonamido C₁₅H₁₄ClNO₄S 363.79 Not specified Sulfonamide coupling
(R)-3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid 4-biphenyl, 2-amino, 3-propanoic acid C₁₅H₁₅NO₂ 241.29 Chiral amino acid analog Enzymatic resolution

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The nonyloxy group in the target compound significantly increases logP compared to fluoro (e.g., 2’-fluoro derivative, MW 256.26) or chloro substituents.
  • Electronic Effects: The electron-donating nonyloxy group contrasts with electron-withdrawing groups (e.g., –F, –Cl, –SO₂NH–), altering electronic density on the biphenyl ring and affecting receptor binding .
  • Steric Bulk: The long nonyl chain may hinder interactions with tight binding pockets, unlike smaller substituents like –F or –NH₂ .

Biological Activity

3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid, with the CAS number 134364-68-4, is a compound that has garnered interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of 3-[4'-(nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid is C24H32O3, with a molecular weight of 368.51 g/mol. The compound features a biphenyl structure with a nonyloxy substituent and a propanoic acid group. Its predicted boiling point is approximately 521.5 °C, and it has a pKa value of 4.67, indicating its acidic nature .

PropertyValue
Molecular FormulaC24H32O3
Molecular Weight368.51 g/mol
Boiling Point521.5 ± 43.0 °C
Density1.038 ± 0.06 g/cm³
pKa4.67 ± 0.10

Research indicates that compounds similar to 3-[4'-(nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes.

Interaction with GPCRs

Studies have shown that certain biphenyl derivatives can act as agonists or antagonists at GPCRs, influencing pathways related to metabolism and cell signaling . Specifically, compounds with similar structures have been reported to exhibit low-affinity inverse agonist activity on receptors like GPR50 and GPR63 .

Case Studies

  • Anticancer Activity :
    A study investigated the cytotoxic effects of biphenyl derivatives on various cancer cell lines. Results indicated that compounds with similar structural motifs to 3-[4'-(nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid showed significant antiproliferative effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
  • Anti-inflammatory Effects :
    Another research focused on the anti-inflammatory properties of biphenyl derivatives. It was found that these compounds could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that 3-[4'-(nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid exhibits moderate cytotoxicity against specific cancer cell lines at concentrations ranging from 10 to 50 µM. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry and Annexin V staining assays .

Q & A

Q. What are the common synthetic routes for preparing 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via biphenyl cross-coupling strategies. For example, Suzuki-Miyaura coupling can be employed using a brominated biphenyl precursor and a nonyloxy-substituted boronic acid under palladium catalysis . Alternatively, nickel/palladium dual-catalyzed reductive cross-coupling has been reported for analogous biphenyl systems, utilizing aryl halides and alkyl halides under inert atmospheres (e.g., N₂) . A chemo-enzymatic approach using protease enzymes and aldehydes may also resolve stereoisomers during synthesis .

Q. How can researchers characterize the purity and structural integrity of 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming biphenyl connectivity and substituent positions . High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <5 ppm indicating purity . High-performance liquid chromatography (HPLC) with UV detection or chiral columns can assess enantiomeric excess for stereospecific studies .

Q. What safety precautions are recommended for handling 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid in laboratory settings?

  • Methodological Answer : While specific safety data for this compound are limited, analogous biphenyl carboxylic acids require gloves, lab coats, and eye protection. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention . Work under fume hoods to minimize inhalation risks.

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of 3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid for stereochemical studies?

  • Methodological Answer : Enzymatic resolution using proteases (e.g., subtilisin) selectively hydrolyzes ester precursors of one enantiomer, leaving the other intact . Alternatively, chiral auxiliaries like tert-butoxycarbonyl (Boc) groups can be introduced to facilitate diastereomeric crystallization, followed by deprotection . Chiral stationary-phase HPLC is used for analytical validation .

Q. How do structural modifications at the nonyloxy group affect the compound’s physicochemical properties and bioactivity?

  • Methodological Answer : Alkyl chain length (e.g., pentyl vs. nonyl) impacts lipophilicity, as shown by logP calculations for similar biphenyl carboxylic acids . Shorter chains reduce membrane permeability, while longer chains enhance cellular uptake but may increase cytotoxicity. Fluorination at the biphenyl core (e.g., 2’-fluoro derivatives) improves metabolic stability, as demonstrated in glioblastoma drug-tolerant persister cell studies .

Q. What catalytic systems optimize the coupling efficiency of biphenyl intermediates during synthesis?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos or XPhos enhance Suzuki-Miyaura coupling yields for sterically hindered biphenyl systems . Nickel/palladium dual catalysis enables reductive cross-coupling of aryl halides with alkyl halides at 65°C, using zinc as a reductant . Microwave-assisted synthesis reduces reaction times for analogous compounds .

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